REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH3:8][O:9][Si:10]([CH2:15][CH2:16][CH2:17][Cl:18])([O:13][CH3:14])[O:11][CH3:12]>C(OCC)(=O)C>[Cl-:18].[CH3:8][O:9][Si:10]([CH2:15][CH2:16][CH2:17][N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2])([O:13][CH3:14])[O:11][CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CO[Si](OC)(OC)CCCCl
|
Name
|
|
Quantity
|
24 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
While stirring the resultant
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to be dissolved
|
Type
|
ADDITION
|
Details
|
mixed solution with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
was gradually added at room temperature in a nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed over 3 days
|
Duration
|
3 d
|
Type
|
DISTILLATION
|
Details
|
ethyl acetate was distilled off under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The resultant concentrate
|
Type
|
ADDITION
|
Details
|
was dropped into 100 mL of diethyl ether
|
Type
|
CUSTOM
|
Details
|
triethylamine and trimethoxysilylpropyl chloride as by-products were removed
|
Type
|
CUSTOM
|
Details
|
This purification
|
Type
|
DISTILLATION
|
Details
|
remaining diethyl ether was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the resultant
|
Type
|
CONCENTRATION
|
Details
|
concentrate in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].CO[Si](OC)(OC)CCC[N+](CC)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |